Hydrazinium

描述

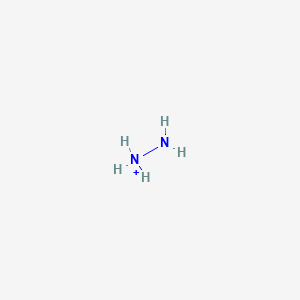

Structure

3D Structure

属性

CAS 编号 |

18500-32-8 |

|---|---|

分子式 |

H5N2+ |

分子量 |

33.054 g/mol |

IUPAC 名称 |

aminoazanium |

InChI |

InChI=1S/H4N2/c1-2/h1-2H2/p+1 |

InChI 键 |

OAKJQQAXSVQMHS-UHFFFAOYSA-O |

SMILES |

[NH3+]N |

规范 SMILES |

[NH3+]N |

其他CAS编号 |

18500-32-8 |

同义词 |

Hydrazinium |

产品来源 |

United States |

Foundational & Exploratory

Synthesis and Properties of Hydrazinium Salts: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis, properties, and applications of hydrazinium salts. It is designed to serve as a core resource for researchers in chemistry, materials science, and drug development. The document details various synthetic methodologies, including acid-base neutralization and metathetical reactions, and offers specific, step-by-step experimental protocols for the preparation of key this compound salts. A significant focus is placed on the presentation of quantitative data, with physicochemical and energetic properties summarized in comparative tables. Furthermore, this guide explores the diverse applications of these salts, from their role as energetic materials to their use as versatile precursors in the synthesis of pharmaceuticals and heterocyclic compounds. Visual diagrams are provided to illustrate key synthetic workflows and chemical relationships, enhancing the practical utility of this guide for laboratory applications.

Introduction to this compound Salts

This compound salts are a class of chemical compounds formed from the protonation of hydrazine (B178648) (N₂H₄). Depending on the degree of protonation, two primary cationic species are formed: the monoprotonated this compound ion ([N₂H₅]⁺) and the less common, diprotonated hydrazinediium ion ([N₂H₆]²⁺).[1][2] The monoprotonated this compound cation is a highly reactive species that readily combines with a wide array of inorganic and organic anions to form salts.[1]

These salts are of significant interest across multiple research fields. In energetic materials research, salts like this compound nitroformate (HNF) and this compound perchlorate (B79767) are investigated as high-performance oxidizers in solid rocket propellants.[3] In chemical synthesis, they serve as crucial, stable precursors for producing heterocyclic compounds such as pyrazoles and pyridazines, which are foundational structures in many pharmaceuticals and agrochemicals.[3] The unique reactivity and properties of this compound salts make them versatile tools for developing novel materials and synthetic methodologies.[3][4]

General Synthetic Strategies

The synthesis of this compound salts can be accomplished through several reliable methods. The choice of method often depends on the desired anion, the required purity, and the stability of the starting materials and products.

2.1. Acid-Base Neutralization The most direct and common method for synthesizing this compound salts is the acid-base reaction between hydrazine and a corresponding acid.[5][6] This reaction is typically performed using hydrazine hydrate (B1144303) (N₂H₄·H₂O), which is treated with an acid like hydrochloric acid (HCl), nitric acid (HNO₃), or perchloric acid (HClO₄).[5][7] The lone pair of electrons on a nitrogen atom in hydrazine acts as a base, accepting a proton from the acid to form the this compound cation and the corresponding anion.[5]

2.2. Metathesis (Double Decomposition) This method involves a double decomposition reaction, typically between hydrazine sulfate (B86663) and a barium or calcium salt of the desired anion.[6][8] For example, reacting hydrazine sulfate with barium nitrate (B79036) precipitates insoluble barium sulfate, leaving the desired this compound nitrate in solution.[8] The solution can then be filtered and evaporated to crystallize the final product.

2.3. Reaction with Ammonium (B1175870) Salts A versatile and safe method for preparing this compound salts involves the reaction of hydrazine hydrate with solid ammonium salts.[1][6] In this process, stoichiometric amounts of the ammonium salt and hydrazine hydrate are mixed. The ammonium salt dissolves with the evolution of ammonia (B1221849) gas, and the resulting solution containing the this compound salt is then crystallized.[6][9] This method has been successfully used to prepare a variety of simple and complex this compound derivatives.[6]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of common this compound salts. Researchers should adhere to strict safety protocols, as hydrazine and its derivatives can be toxic and some salts are explosive.[7][10]

3.1. Protocol 1: Synthesis of this compound Monohydrochloride (N₂H₅Cl)

This protocol is based on the direct acid-base reaction between hydrazine hydrate and hydrochloric acid.[5][11]

-

Materials: Hydrazine hydrate (N₂H₄·H₂O), concentrated hydrochloric acid (HCl), ethanol (B145695).

-

Procedure:

-

In a flask suitable for reactions at low temperatures, prepare a solution of hydrogen chloride in ethanol.

-

Separately, mix an equimolar amount of hydrazine hydrate with ethanol.

-

Cool the hydrogen chloride-ethanol solution to between -15 °C and -10 °C using an appropriate cooling bath.

-

Slowly add the hydrazine hydrate-ethanol solution dropwise to the cold, stirred HCl solution. Maintain the low temperature throughout the addition.

-

Upon completion of the addition, a precipitate of this compound monohydrochloride will form.

-

Filter the solid product under suction and wash with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum desiccator over a suitable drying agent.

-

3.2. Protocol 2: Synthesis of this compound Nitrate (N₂H₅NO₃)

This method describes the preparation of this compound nitrate via the neutralization of hydrazine with nitric acid in a non-aqueous solvent to ensure high purity.[12]

-

Materials: Anhydrous hydrazine (97.5% purity), methanol (B129727) (reagent grade), nitric acid (70% purity).

-

Procedure:

-

Dissolve anhydrous hydrazine in methanol and cool the solution to approximately -20 °C in a cooling bath.

-

Separately, cool the nitric acid to -20 °C.

-

While vigorously stirring the hydrazine-methanol solution, add the cold nitric acid dropwise. Carefully monitor the temperature and maintain it below 0 °C throughout the addition.

-

Continue adding the acid until the pH of the solution reaches 5.5. A white precipitate of this compound nitrate will form during this process.

-

Filter the crude product.

-

For purification, dissolve the precipitate in a minimal amount of boiling methanol and allow it to recrystallize. Repeat this recrystallization step twice.

-

Remove the final traces of methanol under vacuum. Dry and store the purified salt in a vacuum desiccator over phosphorus pentoxide.[12]

-

3.3. Protocol 3: Synthesis of this compound Perchlorate (N₂H₅ClO₄)

This compound perchlorate is a high-energy material and should be handled with extreme care. This protocol uses dilute solutions to mitigate risks.[7][13]

-

Materials: 20% aqueous solution of hydrazine, 20% aqueous solution of perchloric acid, isopropanol (B130326).

-

Procedure:

-

Cool a 20% aqueous solution of hydrazine in an ice bath.

-

Slowly add an equimolar amount of a 20% perchloric acid solution to the cooled, stirring hydrazine solution.[7] A slight excess of hydrazine is preferable to ensure no unreacted perchloric acid remains.[13]

-

After the addition is complete, allow the solution to stand. The resulting aqueous solution of this compound perchlorate can be stored.[7]

-

To precipitate the salt, pour the solution into five volumes of isopropanol cooled to 0 °C.[7]

-

Filter the resulting white precipitate, wash with cold isopropanol, and dry under vacuum at 80 °C.[7] The reported melting point of the product is 142-143 °C.[7]

-

Properties of this compound Salts

The properties of this compound salts vary widely depending on the constituent anion. For researchers, key properties include thermal stability, density, solubility, and, for certain applications, energetic characteristics.

4.1. Physicochemical Properties

The following table summarizes key physicochemical data for several common and representative this compound salts. Thermal stability, indicated by the decomposition temperature (Td), is a critical parameter, especially for energetic applications.

| Salt Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Decomposition Temp. (Td) (°C) |

| This compound Chloride | N₂H₅Cl | 68.51 | 90[9] | - | - |

| This compound Sulfate | (N₂H₅)₂SO₄ | 130.13[14] | 254 (lit.)[15] | - | - |

| This compound Nitrate | N₂H₅NO₃ | 95.06 | 70-71 | 1.64 | ~180 |

| This compound Perchlorate | N₂H₅ClO₄ | 132.51 | 142-143[7] | 1.939[16] | 126.8[17] |

| This compound Azide | N₂H₅N₃ | 75.07 | 80 | 1.42 | ~165 |

| This compound hydrogensuccinate | N₂H₅C₄H₅O₄ | 150.13 | 137-138[18][19] | - | - |

Data compiled from multiple sources.[7][9][14][15][16][17][18][19] Note that decomposition temperatures can vary based on heating rate and experimental conditions.

4.2. Energetic Properties

Many this compound salts are classified as energetic materials due to their high nitrogen content and positive heats of formation.[20] The performance of these materials is often compared to standards like TNT and RDX.

| Energetic Salt | Heat of Formation (ΔHf) (kJ/mol) | Density (ρ) (g/cm³) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) |

| TNT (Reference) | - | 1.65[17] | 6881[21] | 19.5[21] |

| RDX (Reference) | +92.6[20] | 1.82 | 8795[20] | 34.9[20] |

| This compound 5-nitro-3-dinitromethyl-2H-pyrazole | +194.8[20] | 1.81[20] | 8790[20] | 33.8[20] |

| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazolium perchlorate | - | 1.435-1.989[17] | - | - |

| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazolium dinitramide | - | 1.435-1.989[17] | 8887[17] | 33.9[17] |

Data compiled from sources focusing on energetic materials.[17][20][21]

Applications in Research and Drug Development

The utility of this compound salts extends far beyond energetic materials, playing a crucial role in organic synthesis and the development of new pharmaceuticals.

5.1. Precursors in Organic Synthesis this compound salts are stable, easily handled sources of hydrazine, which is a powerful nucleophile and reducing agent.[3][22] Hydrazine and its derivatives are fundamental building blocks for synthesizing a wide range of nitrogen-containing heterocyclic compounds, including pyrazoles, pyridazines, and triazoles.[3][23][24] These heterocyclic motifs are prevalent in many biologically active molecules.

5.2. Role in Drug Discovery and Development The hydrazide functional group is a key component in several active pharmaceutical ingredients (APIs), most notably in the anti-tuberculosis drug isoniazid.[25] Hydrazide derivatives exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antifungal properties.[24] this compound salts serve as precursors to these hydrazides. Furthermore, the reaction of hydrazines with aldehydes and ketones produces hydrazones, a class of compounds extensively studied for their therapeutic potential.[3][26] The antihypertensive drug hydralazine (B1673433) is a well-known hydrazine derivative.[3]

5.3. Materials Science Applications Beyond propellants, this compound salts are used as precursors for the solution-based deposition of metal chalcogenide films.[27] For instance, soluble this compound germanium(IV) and tin(IV) selenide (B1212193) salts can be decomposed by heat to produce microcrystalline films of SnS₂ or other metal selenides, which have applications in electronics and photovoltaics.[27]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Salts for Research|High-Purity Reagents [benchchem.com]

- 4. Hydrazine Nitrate | High-Purity Reagent [benchchem.com]

- 5. Hydrazine Hydrochloride|High-Purity Reagent [benchchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Hydrazine perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 8. Sciencemadness Discussion Board - hydrazine nitrate and hydroxylamine nitrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Hydrazine monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 14. Hydrazine Sulfate | H4N2.H2O4S | CID 24842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 10034-93-2 CAS | HYDRAZINE SULPHATE | Inorganic Salts | Article No. 04084 [lobachemie.com]

- 16. US3131997A - Preparation of hydrazine perchlorate hemihydrate - Google Patents [patents.google.com]

- 17. Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of this compound Hydrogensuccinate [scielo.org.za]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Properties of Energetic this compound 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A π-stacking highly stable insensitive energetic inner salt and its insensitive energetic salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 22. chemcess.com [chemcess.com]

- 23. Thieme E-Books & E-Journals [thieme-connect.de]

- 24. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. nbinno.com [nbinno.com]

- 26. alcrut.com [alcrut.com]

- 27. Synthesis, structure, and thermal properties of soluble this compound germanium(IV) and tin(IV) selenide salts - PubMed [pubmed.ncbi.nlm.nih.gov]

structural analysis of hydrazinium cation

An In-depth Technical Guide to the Structural Analysis of the Hydrazinium Cation

Introduction

The this compound cation, [N₂H₅]⁺, is the protonated form of hydrazine (B178648) (N₂H₄). It is a fundamental chemical species found in a wide array of salts, which are utilized as reagents in chemical synthesis and various industrial processes.[1] Structurally, the cation adopts a configuration analogous to methylamine, with one nitrogen atom in an amino group (-NH₂) and the other in an ammonium (B1175870) group (-NH₃⁺).[1][2] The overall geometry is characterized by a staggered arrangement of the hydrogen atoms.[2] A thorough understanding of its structural parameters is critical for researchers in materials science and drug development, as these properties influence crystal packing, hydrogen bonding networks, and ultimately, the material's bulk properties.

This guide provides a comprehensive overview of the structural analysis of the this compound cation, detailing its key structural parameters derived from experimental and computational methods, outlining the experimental protocols for its characterization, and illustrating the typical workflow for such an analysis.

Structural and Spectroscopic Data

The precise geometric and vibrational properties of the this compound cation can vary slightly depending on the counter-ion in the crystal lattice due to hydrogen bonding and crystal packing effects. The following tables summarize key quantitative data from various this compound salts.

Bond Lengths and Angles

Data from X-ray and neutron diffraction studies provide precise measurements of the cation's geometry. Neutron diffraction is particularly crucial for accurately locating the positions of hydrogen atoms.

| Compound | N-N Bond Length (Å) | N-H Bond Lengths (Å) | Method |

| Hydrazine (N₂H₄) (for comparison) | ~1.46 | - | - |

| This compound Iodide (N₂H₅I) | 1.4400(8) | - | Neutron Diffraction |

| This compound Chloride (N₂H₅Cl) | 1.455 | - | X-ray Diffraction |

| This compound Bromide (N₂H₅Br) | 1.450 | - | X-ray Diffraction |

| This compound Hydrogenoxalate (N₂H₅HC₂O₄) | 1.443(5) | - | X-ray Diffraction |

| This compound Hydrogensuccinate | 1.4535(14) | 0.894 - 0.99 | X-ray Diffraction |

Table 1: Selected bond lengths for the this compound cation in various salts. Data sourced from references[2][3].

Vibrational Frequencies

Vibrational spectroscopy (Infrared and Raman) is a powerful tool for identifying the functional groups and probing the bonding within the this compound cation. The N-N stretching frequency is a key diagnostic peak.

| Compound | N-N Stretch (cm⁻¹) | N-H/N-H₃⁺ Modes (cm⁻¹) | Method |

| Hydrazine (N₂H₄) (for comparison) | 884 | 3152-3334 (stretches) | IR/Raman |

| This compound Azide (B81097) ([N₂H₅]⁺[N₃]⁻) | 960 | 3054-3358 (stretches), 1504-1593 (deformations) | IR |

| This compound Fluorocadmate (N₂H₅CdF₃) | 1008 (Raman), 1002 (IR) | - | IR/Raman |

| Bis(this compound) Hexafluorosilicate | 780-1259 (N-N stretch and NH₃⁺ rock) | 2500-3500 (stretches) | IR/Raman |

Table 2: Characteristic vibrational frequencies for the this compound cation. Data sourced from references[2][4][5][6][7].

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides information about the chemical environment of the nuclei within the cation.

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| This compound Azide ([N₂H₅]⁺[N₃]⁻) | ¹H | [D₆]DMSO | 6.97 |

| This compound Azide ([N₂H₅]⁺[N₃]⁻) | ¹⁴N | D₂O | -331 |

Table 3: NMR spectroscopic data for the this compound cation. Data sourced from reference[6].

Experimental Protocols

The structural characterization of the this compound cation relies on a combination of synthesis, crystallography, and spectroscopy.

Synthesis of this compound Salts

A general and straightforward method for preparing this compound salts involves the acid-base reaction between hydrazine hydrate (B1144303) and the desired acid.[3][8]

-

Reaction Setup: The corresponding acid is dissolved in a suitable solvent (e.g., water, ethanol, or a mixture).

-

Addition of Hydrazine: Hydrazine hydrate is added dropwise to the acid solution, typically in a stoichiometric ratio (e.g., 1:1 for mono-hydrazinium salts, 2:1 for di-hydrazinium salts). The reaction is often carried out in an ice bath to control the exothermic reaction.[8]

-

Crystallization: The resulting solution is then concentrated or allowed to evaporate slowly at room temperature to yield single crystals suitable for X-ray diffraction.[4]

-

Isolation: The crystals are collected by filtration, washed with a cold solvent, and dried.

Single-Crystal X-ray Diffraction

This is the primary technique for determining the precise atomic arrangement, including bond lengths and angles.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer (e.g., Bruker SMART CCD with Mo Kα radiation).[8] The instrument collects a series of diffraction patterns as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[2]

-

Data Processing: The raw diffraction data is integrated to determine the intensities of the reflections. Corrections for factors like Lorentz-polarization effects and absorption are applied using software packages such as SADABS.[8]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures to obtain the final atomic coordinates, bond lengths, and angles.

Neutron Diffraction

Neutron diffraction is superior to X-ray diffraction for locating hydrogen atoms due to hydrogen's larger neutron scattering cross-section.

-

Crystal Requirements: This technique requires significantly larger single crystals than X-ray diffraction.

-

Data Collection: Data are collected at a dedicated neutron source facility using an instrument like a single-crystal time-of-flight Laue diffractometer.[2]

-

Analysis: The data analysis is analogous to that of X-ray diffraction, yielding highly accurate positions for all atoms, including hydrogens, which is critical for understanding hydrogen bonding networks.

Vibrational Spectroscopy (IR and Raman)

-

Infrared (IR) Spectroscopy: The sample is typically ground with potassium bromide (KBr) and pressed into a thin pellet.[4][5] The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer in the mid-infrared range (e.g., 400-4000 cm⁻¹).

-

Raman Spectroscopy: A small amount of the crystalline sample is placed in a capillary tube or on a microscope slide. The spectrum is excited using a laser source (e.g., Nd:YAG at 633 nm or 1064 nm) and the scattered light is analyzed by a spectrometer.[4] Temperature-dependent studies can be performed to investigate phase transitions.[6]

Computational Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are frequently used to complement experimental findings.[9] These computational models can predict molecular geometries, vibrational frequencies, and other spectroscopic properties. By comparing calculated results with experimental data, a more detailed assignment of spectral features and a deeper understanding of the electronic structure can be achieved.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive structural analysis of the this compound cation, from material synthesis to final characterization.

Workflow for the structural analysis of the this compound cation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. osti.gov [osti.gov]

- 3. Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of this compound Hydrogensuccinate [scielo.org.za]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. The Raman spectrum of this compound azide [N2H5]+[N3]– | The Infrared and Raman Discussion Group [irdg.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dithis compound oxalate [scielo.org.za]

- 9. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Thermal Decomposition of Hydrazinium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazinium nitrate (B79036) (HN), a salt of hydrazine (B178648) and nitric acid, is an energetic material with applications in propellants and explosives. A thorough understanding of its thermal decomposition behavior is paramount for ensuring its safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal decomposition of this compound nitrate, detailing its decomposition pathways, products, and kinetics. The information presented herein is intended to be a valuable resource for professionals in research, science, and drug development who may encounter or work with this compound.

Data Presentation

The following tables summarize the key quantitative data related to the thermal decomposition of this compound nitrate and its analog, 2-hydroxyethylthis compound nitrate (HEHN), under various conditions.

Table 1: Thermal Decomposition Onset and Products of this compound Nitrate and Related Compounds

| Compound | Analysis Method | Onset Temperature (°C) | Decomposition Products | Reference |

| This compound Nitrate | Not Specified | Explosion point: 307 °C (50% detonation) | Not specified | [1] |

| This compound Nitrate in Nitric Acid (4–12 M) | Not Specified | 70–150 °C | Gases | [2] |

| 2-Hydroxyethylthis compound Nitrate (HEHN) | TGA/DSC | Two-stage decomposition | Stage 1: H₂O, N₂, NH₃, NO, N₂O, NO₂ Stage 2: HNO₃, CO₂ | [3] |

Table 2: Kinetic Parameters for the Thermal Decomposition of this compound Nitrate and HEHN

| Compound/Condition | Method | Apparent Activation Energy (Ea) (kJ/mol) | Reaction Order | Reference |

| This compound Nitrate (0.01 M) in 0.1 M HNO₃ with Ru/C catalyst | Kinetic Study | 46.6 | 1.5 | [4] |

| 2-Hydroxyethylthis compound Nitrate (HEHN) - Stage 1 | TGA/DSC | 113.7 ± 1.7 | Autocatalytic | [3] |

| 2-Hydroxyethylthis compound Nitrate (HEHN) - Stage 2 | TGA/DSC | 123.6 ± 2.5 | Autocatalytic | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established practices for the thermal analysis of energetic materials.

Protocol 1: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol is for determining the thermal stability and decomposition characteristics of this compound nitrate.

1. Instrumentation:

-

A simultaneous TGA/DSC instrument capable of controlled heating in an inert atmosphere.

2. Sample Preparation:

-

Carefully weigh 1-5 mg of dry this compound nitrate into an aluminum or ceramic crucible. Due to its hygroscopic nature, sample handling should be performed in a dry environment (e.g., a glovebox).

3. TGA/DSC Analysis:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to approximately 350°C at a constant heating rate (e.g., 5, 10, or 20 °C/min).

-

Record the sample weight (TGA) and differential heat flow (DSC) as a function of temperature.

4. Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

From the DSC curve, identify endothermic (e.g., melting) and exothermic (decomposition) events. Determine the onset temperature and peak temperature of any exotherms.

-

Kinetic parameters, such as activation energy, can be calculated from data obtained at multiple heating rates using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

Protocol 2: Evolved Gas Analysis by Mass Spectrometry (MS)

This protocol is for identifying the gaseous products evolved during the thermal decomposition of this compound nitrate.

1. Instrumentation:

-

A TGA instrument coupled to a mass spectrometer (TGA-MS). The interface between the TGA and MS should be heated to prevent condensation of the evolved gases.

2. TGA-MS Analysis:

-

Follow the sample preparation and TGA procedure as described in Protocol 1.

-

As the sample is heated in the TGA, the evolved gases are transferred to the mass spectrometer via the heated transfer line.

-

The mass spectrometer should be set to scan a mass-to-charge (m/z) range relevant to the expected decomposition products (e.g., m/z 10-100).

-

Record the ion intensity for specific m/z values corresponding to potential products (e.g., m/z 17 for NH₃, 18 for H₂O, 28 for N₂, 30 for NO, 44 for N₂O, 46 for NO₂).

3. Data Analysis:

-

Plot the ion intensity of each detected m/z value as a function of temperature.

-

Correlate the evolution of specific gases with the mass loss events observed in the TGA data to identify the decomposition products at different stages.

Mandatory Visualization

The following diagrams illustrate the key decomposition pathways of this compound nitrate.

Caption: Initial steps in the thermal decomposition of pure this compound nitrate.

Caption: Parallel pathways for the thermal decomposition of this compound nitrate in nitric acid solution.[5]

Core Discussion

The thermal decomposition of this compound nitrate is a complex process that is highly dependent on the surrounding conditions. In its pure, solid state, the initial step is believed to be the dissociation of the salt into hydrazine and nitric acid upon melting.[1] This is followed by the decomposition of these species into various gaseous products.

When in a nitric acid solution, the decomposition mechanism is more intricate and has been shown to proceed via two parallel pathways.[5] One pathway involves the reaction of hydrazine with nitric acid to produce nitrous acid and diazene. The other pathway involves the reaction of hydrazine with nitrous acid to form the highly reactive and explosive intermediate, hydrazoic acid (HN₃), which can further decompose to ammonia through a multistep process.[5]

The presence of catalysts can significantly alter the decomposition kinetics. For example, a Ru/C catalyst has been shown to facilitate the decomposition of this compound nitrate in nitric acid at lower temperatures, with an apparent activation energy of 46.6 kJ/mol.[4] The catalytic pathway is believed to involve both the heterogeneous catalytic disproportionation of this compound nitrate at the catalyst surface and the oxidation of this compound nitrate by catalytically generated nitrous acid.[4][6]

The decomposition of substituted this compound nitrates, such as 2-hydroxyethylthis compound nitrate (HEHN), also provides valuable insights. HEHN exhibits a two-stage decomposition process.[3] The first stage, occurring at lower temperatures, involves an autocatalytic reaction with an apparent activation energy of approximately 113.7 kJ/mol and produces a range of gaseous products including water, nitrogen, ammonia, and various nitrogen oxides.[3] The second, higher-temperature stage has a slightly higher activation energy of about 123.6 kJ/mol and leads to the formation of nitric acid and carbon dioxide.[3]

References

- 1. Hydrazine nitrate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The reaction kinetics and mechanism of catalytic decomposition of hydrazine nitrate on Ru/C catalyst in nitric acid solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The reaction kinetics and mechanism of catalytic decomposition of hydrazine nitrate on Ru/C catalyst in nitric acid solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Exploratory Studies of Hydrazinium-Based Energetic Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and performance evaluation of hydrazinium-based energetic materials. This compound salts are a significant class of energetic materials due to their high nitrogen content, positive heats of formation, and impressive detonation properties. This document summarizes key quantitative data, details experimental protocols for synthesis and analysis, and visualizes essential processes to facilitate further research and development in this field. The information presented is intended to serve as a valuable resource for professionals exploring the potential of these high-energy compounds.

Introduction

The quest for advanced energetic materials with superior performance and enhanced safety characteristics is a continuous endeavor in modern chemistry. This compound-based energetic materials have emerged as a promising class of compounds, offering a favorable balance between high energy output and acceptable sensitivity. The presence of the N-N single bond in the hydrazine (B178648) moiety contributes to a high positive heat of formation, a key factor for high-performance explosives. This guide delves into the synthesis of various this compound salts, their thermal behavior, and their explosive performance, providing a foundational understanding for researchers in the field.

Synthesis of this compound-Based Energetic Materials

The synthesis of this compound-based energetic salts typically involves Brønsted acid-base reactions or metathesis reactions.[1] A common approach is the reaction of hydrazine or its derivatives with an appropriate acid to form the corresponding this compound salt.

General Experimental Protocol for Salt Formation

A typical synthesis involves the reaction of a hydrazine derivative with a selected acid in a suitable solvent. For instance, 4-amino-3-hydrazino-5-methyl-1,2,4-triazole can be reacted with various acids to produce a range of energetic salts.[2]

Materials:

-

Hydrazine derivative (e.g., 4-amino-3-hydrazino-5-methyl-1,2,4-triazole)

-

Selected acid (e.g., hydrochloric acid, perchloric acid, nitric acid)

-

Solvent (e.g., water, ethanol, acetic acid)

Procedure:

-

Dissolve the hydrazine derivative in the chosen solvent.

-

Slowly add the acid to the solution while stirring. The reaction is often exothermic, so cooling may be necessary.

-

Continue stirring the mixture for a specified period at a controlled temperature (e.g., reflux at 100–110 °C for 2 hours).[2]

-

After the reaction is complete, the resulting salt may precipitate out of the solution upon cooling.

-

Isolate the solid product by filtration.

-

Wash the product with a suitable solvent to remove any unreacted starting materials or impurities.

-

Dry the final product under reduced pressure.

Characterization of this compound-Based Energetic Materials

Thorough characterization is crucial to understand the structure, purity, and properties of newly synthesized energetic materials. Standard analytical techniques are employed for this purpose.

Spectroscopic and Analytical Techniques

-

Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

-

Elemental Analysis: Determines the elemental composition of the compound to confirm its empirical formula.

-

X-ray Crystallography: Used to determine the precise three-dimensional arrangement of atoms in a crystal, providing data on bond lengths and angles.[3]

Thermal Analysis

Thermal analysis techniques are critical for evaluating the thermal stability and decomposition behavior of energetic materials.

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These techniques are used to determine the decomposition temperature and melting point of a compound.[4] A sample is heated at a constant rate (e.g., 5 °C min⁻¹) to observe thermal transitions.[4]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing information about decomposition pathways and the formation of intermediates.[5]

Sensitivity Testing

The sensitivity of an energetic material to external stimuli such as impact and friction is a critical safety parameter.

-

Impact Sensitivity: Measured using a BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer. The impact energy at which a sample initiates is determined.[2]

-

Friction Sensitivity: Measured using a BAM friction apparatus to determine the frictional force required to initiate the material.[4]

Performance of this compound-Based Energetic Materials

The performance of an energetic material is primarily assessed by its detonation properties.

Detonation Velocity and Pressure

Detonation velocity (Vd) and detonation pressure (P) are key performance indicators. These parameters are often calculated using specialized software like EXPLO5, based on the material's density and heat of formation.[2][6]

Quantitative Data Summary

The following tables summarize the key performance and safety parameters of selected this compound-based energetic materials from the literature.

Table 1: Physicochemical and Performance Data of Selected this compound-Based Energetic Materials

| Compound Name | Density (g cm⁻³) | Heat of Formation (kJ mol⁻¹) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Reference |

| This compound 5-nitro-3-dinitromethyl-2H-pyrazole | 1.874 | N/A | Comparable to RDX | Comparable to RDX | [3] |

| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazolium dinitramide | N/A | N/A | 8887 | 33.9 | [2] |

| This compound 1-hydroxy-5-methyltetrazolate | N/A | N/A | 8109 | 21.9 | [4] |

| Dithis compound 3,3′-azo-5,5′-diazido-1,2,4-triazole (DHADAT) | N/A | 1405 | 9122 | N/A | [7] |

| 3-Amino-5-hydrazinopyrazole Salt 2 | N/A | N/A | 9076 | 34.1 | [8] |

| 3-Amino-5-hydrazinopyrazole Salt 5 | N/A | 1160.06 | 8974 | 31.9 | [8] |

| Dihydrazine tetranitroethide | 1.81 | N/A | 9508 | 37.9 | [9] |

Table 2: Thermal Stability and Sensitivity Data of Selected this compound-Based Energetic Materials

| Compound Name | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazolium hydrochloride | N/A | >40 J | N/A | [2] |

| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazolium 5-nitrotetrazolate-2N-oxide | N/A | 6.1 J | N/A | [2] |

| This compound 1-hydroxy-5-methyltetrazolate | 224 | >40 J | >360 N | [4] |

| Dithis compound 3,3′-azo-5,5′-diazido-1,2,4-triazole (DHADAT) | N/A | 23 J | N/A | [7] |

| 3-Amino-5-hydrazinopyrazole Salt 2 | 172 | N/A | N/A | [8] |

| 3-Amino-5-hydrazinopyrazole Salt 5 | 186 | N/A | N/A | [8] |

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Experimental workflow for the synthesis and characterization of this compound-based energetic materials.

Thermal Decomposition Pathway of this compound Salts

The thermal decomposition of this compound salts can proceed through different mechanisms depending on the anion and external conditions.[10] A generalized pathway often involves initial dissociation followed by decomposition of the constituent parts.

Caption: Generalized thermal decomposition pathway for this compound salts.

Conclusion

This compound-based energetic materials represent a vibrant area of research with significant potential for the development of next-generation high-performance explosives and propellants. Their tunable properties, achieved through the variation of anionic components, allow for the design of materials with a desirable balance of energy and sensitivity. This guide provides a foundational framework for researchers to build upon, offering standardized protocols and a summary of key data to inform future exploratory studies. The continued investigation into the synthesis, characterization, and performance of novel this compound salts will undoubtedly lead to the discovery of advanced energetic materials with enhanced capabilities.

References

- 1. Energetic salts based on 3-hydrazino-4-amino-1,2,4-triazole (HATr): synthesis and properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Properties of Energetic this compound 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Exploring high-energy and low-sensitivity energetic compounds based on experiments and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and characterization of promising insensitive energetic salts based on 3-amino-5-hydrazinopyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. A new oxygen-rich energetic salt dihydrazine tetranitroethide: a promising explosive alternative with high density and good performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to Hydrazinium Coordination Chemistry: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazinium coordination chemistry, a fascinating and evolving field, explores the synthesis, structure, and properties of metal complexes incorporating the this compound cation (N₂H₅⁺) or neutral hydrazine (B178648) (N₂H₄) as ligands. These compounds exhibit a remarkable range of applications, from high-performance energetic materials to potential precursors for pharmacologically active agents. This technical guide provides a comprehensive overview of the core principles of this compound coordination chemistry, detailing synthetic methodologies, advanced characterization techniques, and key applications. It is designed to serve as an essential resource for researchers in materials science and professionals in drug development, offering detailed experimental protocols, comparative data analysis, and visual representations of key chemical processes and biological pathways.

Introduction to this compound and Hydrazine as Ligands

Hydrazine (H₂N-NH₂) is a versatile molecule that can function as a ligand in coordination chemistry in several ways. It can act as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms, or more commonly, as a bidentate bridging ligand, linking two metal centers. The protonated form, the this compound cation (N₂H₅⁺), is also a key player. While less common as a direct coordinating ligand due to the protonation of one nitrogen atom, it readily forms ionic salts with complex metal anions and can be involved in intricate hydrogen-bonding networks that stabilize the crystal lattice.[1] Metal complexes containing positively charged ligands like this compound are relatively rare compared to those with neutral or anionic ligands, making them a subject of significant academic interest.

The coordination behavior is dictated by factors such as the metal ion, the counter-anion, the solvent system, and the reaction pH. The presence of the N-N single bond (bond length ≈ 1.45 Å in free hydrazine) is a defining feature, and its vibrational frequency in infrared (IR) spectroscopy is a powerful diagnostic tool for determining the coordination mode.[2][3]

Synthesis of this compound Coordination Compounds

The synthesis of this compound and hydrazine coordination compounds typically involves the reaction of a metal salt with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent. The specific product obtained—whether it incorporates neutral hydrazine or the this compound cation—can be controlled by adjusting the reaction conditions.

General Synthetic Workflow

The process for synthesizing and characterizing these compounds follows a logical progression from precursor selection to performance or activity testing. This workflow ensures a systematic approach to developing new materials with desired properties.

Experimental Protocols

Protocol 1: Synthesis of Tris(hydrazine)nickel(II) Nitrate (--INVALID-LINK--₂) - An Energetic Material [4][5]

-

Materials: Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), hydrazine monohydrate (N₂H₄·H₂O, ~80-98% solution), deionized water, ethanol (B145695).

-

Procedure:

-

Prepare a dilute aqueous solution of nickel(II) nitrate hexahydrate (e.g., 8% w/v).

-

In a separate reaction vessel, heat the hydrazine monohydrate solution to approximately 60-65 °C with constant stirring.

-

Slowly add the nickel nitrate solution dropwise to the hot, stirred hydrazine hydrate solution. The solution will initially turn blue, followed by the formation of a vibrant violet precipitate.[4]

-

Continue the addition until a slight green hue persists, indicating a small excess of nickel nitrate.

-

Digest the mixture by maintaining the temperature and stirring for an additional 10-15 minutes to ensure complete reaction.

-

Cool the mixture, then isolate the purple precipitate by vacuum filtration.

-

Wash the product sequentially with deionized water and then ethanol to remove unreacted starting materials and to aid in drying.

-

Dry the final product, a fluffy purple powder, under vacuum desiccation.

-

Protocol 2: Synthesis of a this compound Metal Carboxylate (e.g., N₂H₅M(N₂H₃COO)₃·H₂O where M = Fe, Co, Ni, Zn) [6]

-

Materials: Metal(II) salt (e.g., FeSO₄·7H₂O, Co(NO₃)₂·6H₂O), hydrazine hydrate, carbon dioxide (from dry ice or a gas cylinder).

-

Procedure:

-

Prepare a solution of hydrazinocarboxylic acid (N₂H₃COOH) in situ by saturating hydrazine hydrate with carbon dioxide. This is typically done by bubbling CO₂ gas through the hydrazine hydrate or by adding small pieces of dry ice until the solution is saturated. For this compound derivatives, a more concentrated solution (e.g., 15%) is used.[6]

-

Prepare an aqueous solution of the desired metal salt (e.g., 0.4 M).

-

Treat the metal salt solution with the prepared hydrazinocarboxylic acid/hydrazine hydrate solution, adding it until any initial precipitate that forms just redissolves, resulting in a clear solution.

-

Allow the clear solution to stand at room temperature, open to the atmosphere.

-

Crystals of the this compound metal hydrazinocarboxylate hydrate will form over several days.

-

Isolate the crystals by filtration, wash with a small amount of cold water, and air-dry.

-

Structural and Spectroscopic Characterization

A combination of analytical techniques is essential to unambiguously determine the structure and properties of this compound coordination compounds.

X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles. It allows for the clear differentiation between coordinated neutral hydrazine and ionic this compound cations, and reveals the nature of hydrogen bonding within the crystal lattice.

Table 1: Comparison of N-N Bond Lengths in Hydrazine and this compound Species

| Compound/Ion | N-N Bond Length (Å) | Comments | Reference(s) |

|---|---|---|---|

| Gaseous Hydrazine (N₂H₄) | 1.446 - 1.45 | Uncoordinated, neutral molecule. | [2][7] |

| This compound Cation (N₂H₅⁺) | ~1.42 | Shorter than neutral hydrazine due to positive charge. | [8] |

| This compound Difluoride | 1.42 | N₂H₅⁺ cation in an ionic lattice. | [8][9] |

| Bridging N₂H₄ in Complexes | 1.46 - 1.48 | Lengthened upon coordination to metal centers. |[10] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the coordination mode of the hydrazine/hydrazinium moiety. The N-N stretching vibration (ν(N-N)) is particularly informative.

-

Free Hydrazine: ν(N-N) appears around 1077-1098 cm⁻¹.

-

Monodentate Hydrazine: ν(N-N) is typically found in the 928-937 cm⁻¹ region.

-

Bidentate Bridging Hydrazine: ν(N-N) shifts to a higher frequency, typically in the range of 948-986 cm⁻¹.[10] The increase in frequency is attributed to the restricted rotation around the N-N bond upon chelation.

-

This compound (N₂H₅⁺) ion: The ν(N-N) band is characteristically observed around 960-990 cm⁻¹, often overlapping with the region for bridging hydrazine.[11] Other N-H stretching and bending modes are also present.

Table 2: Characteristic IR Frequencies for Hydrazine and its Derivatives (cm⁻¹)

| Vibration Mode | Hydrazine (N₂H₄) | Coordinated N₂H₄ (Bridging) | This compound (N₂H₅⁺) |

|---|---|---|---|

| N-H Stretching | 3150 - 3350 | 3100 - 3300 | 2800 - 3200 |

| NH₂ Bending | ~1620 | ~1600 | ~1600 |

| N-N Stretching | ~1090 | 948 - 986 | 960 - 990 |

Applications in Energetic Materials

This compound coordination compounds are extensively studied as next-generation energetic materials, offering potential replacements for lead-based primary explosives like lead azide (B81097) and lead styphnate.[4] Their energetic nature stems from the combination of a fuel (hydrazine) and an oxidizer (e.g., nitrate, perchlorate (B79767) anions) within a single molecular structure.

Thermal Decomposition

The performance of an energetic material is intrinsically linked to its thermal decomposition pathway. For many this compound salts, the initial step involves dissociation into neutral hydrazine and the corresponding acid in the melt phase.[12] The subsequent decomposition of these species generates large volumes of gas, leading to explosive energy release.

For instance, the decomposition of this compound nitroformate (HNF) is believed to proceed primarily through its dissociation into hydrazine and nitroform.[13][14]

References

- 1. chemistry-chemists.com [chemistry-chemists.com]

- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 3. Solved hydrazine diazine elemental nitrogen N-N bond length | Chegg.com [chegg.com]

- 4. Nickel hydrazine nitrate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. kinetics.nsc.ru [kinetics.nsc.ru]

- 14. Theoretical study of the primary processes in the thermal decomposition of this compound nitroformate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Fundamental Chemical Properties of the Hydrazinium Ion

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical properties of the hydrazinium ion ([N₂H₅]⁺). It covers its structure, acidity, stability, and reactivity, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing fundamental processes.

Core Chemical Properties

The this compound ion, with the chemical formula [N₂H₅]⁺, is the simplest protonated form of hydrazine (B178648) (N₂H₄).[1] It is the conjugate acid of hydrazine and is formed by the protonation of this weak base with a strong acid.[1][2] The ion and its various salts are significant in diverse fields, including as precursors in chemical synthesis, particularly for heterocyclic compounds, and in the development of energetic materials.[2]

1.1 Structure and Bonding

The this compound cation possesses a structure analogous to methylamine, with the formula often represented as [H₂N−NH₃]⁺.[1] X-ray and neutron diffraction studies have confirmed that the hydrogen atoms are arranged in a staggered conformation.[3][4] The positive charge leads to a shortening of the nitrogen-nitrogen bond compared to neutral hydrazine. In crystalline this compound salts, the N-N bond length is typically measured in the range of 1.42 to 1.44 Å.[3][4] The positive charge is not localized on one nitrogen atom but is distributed across the entire ion.[3]

1.2 Acidity and Equilibrium

As the conjugate acid of hydrazine, the this compound ion is a weak acid in aqueous solutions.[1] It exists in equilibrium with hydrazine, as described by the following reaction:

[N₂H₅]⁺ + H₂O ⇌ N₂H₄ + H₃O⁺

The acid dissociation constant (pKa) for this equilibrium is a critical parameter. While values vary slightly across sources, they are consistently in the range of 7.9 to 8.1.[1][5][6] One study determined the temperature dependence of the pKa over a range of 0–80 °C, providing a more precise relationship for experimental work.[7][8] This acidity makes the this compound ion slightly more acidic than the ammonium (B1175870) ion (NH₄⁺), which has a pKa of approximately 9.2.[9]

1.3 Stability and Decomposition

This compound salts are generally more stable and less hazardous to handle than anhydrous hydrazine, making them a preferred form for many applications.[2] However, their thermal stability is highly dependent on the associated anion.[10] The thermal decomposition of this compound salts, such as the nitrate (B79036) or perchlorate, is a complex process that can be initiated by the dissociation of the salt into hydrazine and the corresponding acid in the liquid phase.[10] The stability of this compound perchlorate, for instance, is notably lower than that of this compound nitrate or chloride.[10]

The decomposition of hydrazine and its protonated form can be significantly catalyzed by the presence of certain metal ions, with cupric ions (Cu²⁺) being particularly effective, whereas ferric ions (Fe³⁺) show a lesser effect.[11] The ultimate decomposition products are typically gaseous, including nitrogen (N₂), hydrogen (H₂), and ammonia (B1221849) (NH₃).[12]

1.4 Reactivity

The reactivity of the this compound ion is dominated by its acidic nature. In solution, its primary reaction is the proton transfer to establish equilibrium with hydrazine. Its reactivity towards other species can differ significantly from that of its conjugate base. For example, in aqueous solution, the reaction of the hydrogen atom with the this compound ion is proposed to occur via an addition-fragmentation mechanism, yielding an amino radical (•NH₂), ammonia (NH₃), and a proton.[7][8] This contrasts with the reaction of the hydrogen atom with neutral hydrazine, which proceeds through a hydrogen abstraction pathway.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound ion.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | [N₂H₅]⁺ | [1] |

| Molar Mass | 33.054 g/mol | [13] |

| IUPAC Name | Aminoazanium | [13] |

| CAS Number | 18500-32-8 |[13] |

Table 2: Acidity and Thermodynamic Data

| Parameter | Value | Reference |

|---|---|---|

| pKa at 25 °C | 7.92 - 8.1 | [1][5][6] |

| Temperature-Dependent pKa | pKa = (2600 ± 30)/T - (0.771 ± 0.099) | [7][8] |

| ΔfH°(298.15 K, gas) | 873.3 kJ/mol |[14][15] |

Table 3: Structural Data

| Parameter | Value | Reference |

|---|---|---|

| N-N Bond Length | 1.42 - 1.44 Å | [3][4] |

| **N-H···F Hydrogen Bond (in N₂H₅F₂) ** | 2.62 Å | [3] |

| Conformation | Staggered |[4] |

Experimental Protocols

Detailed methodologies for key experiments involving the this compound ion are provided below.

3.1 Protocol: Synthesis of this compound(2+) Sulfate (B86663)

This protocol is adapted from a standard organic synthesis procedure for preparing a stable salt of hydrazine.[16]

-

Principle: Hydrazine is first generated in solution via the Raschig process (reaction of sodium hypochlorite (B82951) with ammonia). It is then precipitated as the more stable sulfate salt by the addition of sulfuric acid. Gelatin is used to chelate trace metal ions that would otherwise catalyze the decomposition of hydrazine.[16]

-

Reagents:

-

Sodium hydroxide (B78521) solution (20% w/v)

-

Ice

-

Chlorine gas or commercial sodium hypochlorite solution

-

Aqueous ammonia (28-30%)

-

Gelatin solution (1%)

-

Concentrated sulfuric acid (98%)

-

Cold ethanol

-

-

Procedure:

-

Prepare a normal solution of sodium hypochlorite by passing chlorine gas through a cold solution of sodium hydroxide, or use a commercial solution.

-

In a separate flask, mix aqueous ammonia with a small amount of 1% gelatin solution.

-

Rapidly add the sodium hypochlorite solution to the ammonia solution with vigorous stirring, keeping the temperature below 40 °C.

-

Heat the resulting solution to boiling to destroy excess ammonia and concentrate the hydrazine solution.

-

Cool the concentrated solution thoroughly in an ice-salt bath (to 0 °C).

-

Slowly add concentrated sulfuric acid with constant stirring to precipitate this compound(2+) sulfate ([N₂H₆]²⁺SO₄²⁻).

-

Allow the mixture to stand in the cold for several hours to complete precipitation.

-

Filter the precipitate by suction and wash with cold ethanol.

-

Dry the product in a desiccator.

-

-

Safety Note: Hydrazine is highly toxic and a suspected carcinogen. This synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

3.2 Protocol: Determination of this compound Concentration by Iodometric Titration

This is the classical Andrews method for the quantitative determination of hydrazine and its salts.[17]

-

Principle: In a strongly acidic medium (concentrated HCl), this compound ion is oxidized by potassium iodate (B108269) (KIO₃) to nitrogen gas. The iodate is reduced to iodine monochloride (ICl). An immiscible organic solvent like chloroform (B151607) or carbon tetrachloride is used as an indicator. During the titration, any free iodine formed imparts a violet color to the organic layer. At the endpoint, all iodine is converted to ICl, and the violet color disappears.[17][18]

-

Reaction: [IO₃]⁻ + 2[N₂H₅]⁺ + 2H⁺ + 2Cl⁻ → ICl + 2N₂ + 5H₂O (simplified)

-

-

Reagents:

-

Standard potassium iodate solution (e.g., 0.025 M)

-

Concentrated hydrochloric acid (11 M)

-

Chloroform or Carbon Tetrachloride

-

-

Procedure:

-

Accurately weigh a sample containing this compound salt and dissolve it in a known volume of distilled water.

-

Pipette an aliquot of the sample solution into a 250 mL iodine flask.

-

Add approximately 50 mL of concentrated hydrochloric acid and 10 mL of chloroform.

-

Titrate slowly with the standard potassium iodate solution. Stopper the flask and shake vigorously after each addition, especially near the endpoint.

-

Initially, the chloroform layer will be colorless. As the titration proceeds, free iodine will form, coloring the layer violet.

-

The endpoint is reached when the violet color just disappears from the chloroform layer after vigorous shaking.

-

Record the volume of KIO₃ solution used and calculate the concentration of the this compound ion.

-

-

Safety Note: Concentrated HCl is corrosive. Chloroform and carbon tetrachloride are toxic and should be handled in a fume hood.

3.3 Protocol: General Methodology for pKa Determination by UV-Vis Spectroscopy

This method relies on the different light absorption properties of the acidic ([N₂H₅]⁺) and basic (N₂H₄) forms of the compound.[7][8][19]

-

Principle: The pKa is the pH at which the concentrations of the acid and its conjugate base are equal. By preparing a series of solutions with known pH values and measuring their absorbance at a wavelength where the two species have different extinction coefficients, one can determine the ratio of [N₂H₅]⁺ to N₂H₄ at each pH. A plot of absorbance versus pH yields a sigmoidal curve, and the inflection point of this curve corresponds to the pKa.[19]

-

Apparatus:

-

UV-Vis Spectrophotometer

-

Calibrated pH meter

-

Thermostatted cuvette holder

-

-

Procedure:

-

Identify a suitable wavelength for analysis by recording the full UV-Vis spectra of the this compound salt in a highly acidic solution (pH << pKa, where only [N₂H₅]⁺ exists) and a highly basic solution (pH >> pKa, where only N₂H₄ exists). Choose a wavelength with a significant difference in absorbance between the two forms.

-

Prepare a series of buffer solutions spanning a pH range from approximately pKa - 2 to pKa + 2.

-

Prepare a set of samples by adding a constant, known concentration of the this compound salt to each buffer solution.

-

Measure the absorbance of each sample at the chosen wavelength, maintaining a constant temperature.

-

Plot the measured absorbance against the measured pH of each solution.

-

Fit the data to a sigmoidal curve. The pH at the midpoint (inflection point) of this curve is the pKa of the this compound ion.

-

Visualizations of Key Processes

Diagram 1: Acid-Base Equilibrium of this compound Ion

Caption: Reversible deprotonation of the this compound ion to form hydrazine.

Diagram 2: Experimental Workflow for this compound Salt Synthesis

Caption: Workflow for the synthesis and precipitation of a this compound salt.

Diagram 3: Logical Flow of Iodometric Titration

Caption: Logical workflow for the Andrews titration of this compound ion.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Salts for Research|High-Purity Reagents [benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. osti.gov [osti.gov]

- 5. brainly.com [brainly.com]

- 6. homework.study.com [homework.study.com]

- 7. pKa of the this compound ion and the reaction of hydrogen atoms with hydrazine in aqueous solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 8. pKa of the this compound ion and the reaction of hydrogen atoms with hydrazine in aqueous solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. steamforum.com [steamforum.com]

- 12. cbe.buffalo.edu [cbe.buffalo.edu]

- 13. This compound(1+) | H5N2+ | CID 87681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. atct.anl.gov [atct.anl.gov]

- 15. atct.anl.gov [atct.anl.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. osti.gov [osti.gov]

- 18. scribd.com [scribd.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Discovery and Synthesis of Hydrazinium Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazinium compounds, characterized by the presence of the N-N single bond, represent a cornerstone in the development of modern chemistry and pharmacology. This technical guide provides a comprehensive overview of the historical milestones in their discovery and the evolution of their synthesis. From the pioneering work of 19th-century chemists to the sophisticated industrial processes of today, this document details the key synthetic methodologies, including the Raschig, ketazine, and peroxide processes. Furthermore, it delves into the critical role of this compound derivatives in drug development, elucidating the signaling pathways of prominent hydrazine-containing drugs. This guide aims to serve as an in-depth resource, complete with detailed experimental protocols, comparative quantitative data, and visual representations of key chemical and biological pathways, to support ongoing research and development in this vital area of science.

A Journey Through Time: The Historical Discovery of this compound Compounds

The story of this compound compounds begins in the late 19th century, a period of fervent discovery in organic chemistry.

In 1875, the renowned German chemist Emil Fischer first coined the term "hydrazine" while investigating nitrogen-based compounds.[1] His work led to the synthesis of phenylhydrazine, a hydrazine (B178648) derivative, by reducing a diazonium salt.[1] This discovery was foundational, revealing a new class of compounds with unique reactivity distinct from ammonia (B1221849).[1]

However, the isolation of hydrazine itself was first achieved by another German chemist, Theodor Curtius , in 1887.[1][2] While exploring nitrogen compounds, Curtius developed a method to produce hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid.[1] His work laid the essential groundwork for understanding the chemical properties and reactivity of hydrazine.[1] The pure, anhydrous form of hydrazine was later prepared by the Dutch chemist Lobry de Bruyn in 1895.[1]

The early 20th century marked a pivotal moment in the industrial production of hydrazine with the advent of the Raschig process in 1907, developed by the German chemist Friedrich August Raschig.[1][3] This innovative method, which involves the reaction of ammonia with sodium hypochlorite (B82951), made hydrazine more accessible for various applications.[1][4] The Raschig process and its subsequent modifications have been instrumental in scaling up hydrazine production for its diverse uses, from rocket propellants during World War II to its current role in pharmaceuticals and industrial processes.[1]

The Art of Synthesis: Key Methodologies for this compound Compounds

The synthesis of hydrazine and its derivatives has evolved significantly since its discovery, with several methods being developed for both laboratory and industrial-scale production.

The Raschig Process

The Raschig process remains a cornerstone of industrial hydrazine synthesis. It involves the oxidation of ammonia with sodium hypochlorite. The process can be summarized in two main steps:

-

Formation of Monochloramine: Ammonia reacts with sodium hypochlorite to form monochloramine. NaOCl + NH₃ → NH₂Cl + NaOH[5]

-

Reaction with Ammonia: The monochloramine then reacts with an excess of ammonia under elevated temperature and pressure to produce hydrazine. NH₂Cl + NH₃ + NaOH → N₂H₄ + NaCl + H₂O[5]

A critical aspect of the Raschig process is the use of a large excess of ammonia and the addition of gelatin or glue to inhibit side reactions that can decompose the hydrazine product.[4][6]

The Ketazine Process (Pechiney-Ugine-Kuhlmann Process)

A significant advancement in hydrazine synthesis is the ketazine process, which is a variation of the Raschig process. This method avoids the direct production of hydrazine in the presence of sodium chloride, thereby simplifying purification.[2]

The key steps involve:

-

Oxidation in the presence of a Ketone: Ammonia is oxidized by chlorine or chloramine (B81541) in the presence of a ketone, typically acetone (B3395972) or methyl ethyl ketone.[1][2]

-

Formation of Ketazine: The intermediate reacts to form a ketazine.

-

Hydrolysis: The ketazine is then hydrolyzed to yield hydrazine and regenerate the ketone.[2]

2(CH₃)₂CO + 2NH₃ + NaOCl → (CH₃)₂C=N-N=C(CH₃)₂ + NaCl + 3H₂O (CH₃)₂C=N-N=C(CH₃)₂ + 2H₂O → 2(CH₃)₂CO + N₂H₄

The Peroxide Process

The peroxide process offers a "greener" alternative for hydrazine synthesis as it avoids the production of salt by-products.[1] In this method, hydrogen peroxide is used as the oxidizing agent in the presence of a ketone and a catalyst.[1][2]

The overall reaction can be represented as: 2NH₃ + H₂O₂ → N₂H₄ + 2H₂O[1]

Synthesis of this compound Salts

This compound salts are typically prepared through neutralization reactions or by double decomposition. A common laboratory method for preparing this compound sulfate involves the reaction of hydrazine hydrate (B1144303) with sulfuric acid.

Quantitative Data on Hydrazine Synthesis

The efficiency of different hydrazine synthesis methods can be compared based on their reaction conditions and yields. The following table summarizes key quantitative data for the major industrial processes.

| Synthesis Method | Oxidizing Agent | Key Reactants | Temperature (°C) | Pressure | Typical Yield (%) | Key By-products |

| Raschig Process | Sodium Hypochlorite | Ammonia, Sodium Hypochlorite | ~130 | High | 60-70 | Sodium Chloride |

| Ketazine Process | Sodium Hypochlorite or Chlorine | Ammonia, Ketone (e.g., Acetone) | 35-50 | Atmospheric | 80-90 | Sodium Chloride |

| Peroxide Process | Hydrogen Peroxide | Ammonia, Ketone, Activator | 50 | Atmospheric | ~75 | Water |

| Urea Process | Sodium Hypochlorite | Urea, Sodium Hydroxide | ~100 | Atmospheric | 60-70 | Sodium Chloride, Sodium Carbonate |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound compounds. Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][8][9][10]

Synthesis of Hydrazine Sulfate via the Raschig Process (Laboratory Scale)

Materials:

-

Aqueous ammonia (25-30%)

-

Sodium hypochlorite solution (10-15%)

-

Gelatin solution (1%)

-

Sulfuric acid (concentrated)

-

Ice

Procedure:

-

Prepare a solution of sodium hypochlorite by bubbling chlorine gas through a cooled solution of sodium hydroxide.

-

In a reaction flask, place a significant excess of aqueous ammonia and the gelatin solution. Cool the flask in an ice bath.

-

Slowly add the sodium hypochlorite solution to the ammonia solution with constant stirring, maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to about 90-100°C for 1-2 hours.

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid to the cooled solution with continuous stirring to precipitate this compound sulfate.

-

Filter the white precipitate of this compound sulfate, wash with cold ethanol (B145695), and dry in a desiccator.

Synthesis of Isoniazid (B1672263) (Isonicotinic Acid Hydrazide)

Materials:

-

Isonicotinic acid

-

Hydrazine hydrate (80-100%)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve isonicotinic acid in ethanol.

-

Add hydrazine hydrate to the solution. The molar ratio of isonicotinic acid to hydrazine hydrate should be approximately 1:1.5.

-

Reflux the mixture for 2-4 hours.

-

After reflux, cool the solution to room temperature and then in an ice bath to crystallize the product.

-

Filter the crystalline isoniazid, wash with cold ethanol, and recrystallize from water or ethanol to obtain a pure product.

Applications in Drug Development and Signaling Pathways

This compound compounds are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including antituberculosis agents, antidepressants, and anticancer drugs.[11]

Isoniazid: A Cornerstone in Tuberculosis Treatment

Isoniazid is a frontline antibiotic against Mycobacterium tuberculosis. It is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[11][12] The activated form of isoniazid then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the synthesis of mycolic acids, which are unique and vital components of the mycobacterial cell wall.[11][12] The disruption of mycolic acid synthesis leads to the death of the bacterium.

Hydralazine (B1673433): From Antihypertensive to Anticancer Agent

Hydralazine has long been used as a vasodilator to treat high blood pressure.[1] Recent research has uncovered novel mechanisms of action that also suggest its potential as an anticancer agent.[1][4]

One key mechanism involves the inhibition of prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the stabilization of the alpha subunit of the hypoxia-inducible factor (HIF-1α). Stabilized HIF-1α then translocates to the nucleus and promotes the transcription of genes involved in angiogenesis and cell survival, such as vascular endothelial growth factor (VEGF).[1]

More recently, hydralazine has been found to inhibit the enzyme 2-aminoethanethiol dioxygenase (ADO), which is involved in cellular oxygen sensing and is overexpressed in some cancers like glioblastoma.[2][4] By inhibiting ADO, hydralazine can induce senescence in cancer cells, halting their proliferation.[4][7]

Physicochemical Properties of Common this compound Compounds

The physical and chemical properties of this compound compounds are critical for their handling, storage, and application. The following table provides a summary of these properties for several common this compound salts.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| Hydrazine | N₂H₄ | 32.05 | 2 | 113.5 | Miscible |

| This compound Sulfate | (N₂H₅)₂SO₄ | 130.12 | 254 (decomposes) | N/A | Soluble |

| This compound Chloride | N₂H₅Cl | 68.51 | 89 | Decomposes | Very soluble |

| This compound Nitrate | N₂H₅NO₃ | 95.06 | 70.7 | Decomposes | Very soluble |

| 1,1-Dimethylhydrazine | (CH₃)₂NNH₂ | 60.10 | -57 | 63 | Miscible |

Conclusion

The journey of this compound compounds from their initial discovery to their widespread application is a testament to the progress of chemical science. The development of robust and efficient synthesis methods has been paramount to their availability for critical applications, particularly in the pharmaceutical industry. The elucidation of the mechanisms of action of hydrazine-based drugs continues to open new avenues for therapeutic intervention. This guide has provided a comprehensive overview of the historical context, synthetic methodologies, and biological significance of this compound compounds, with the aim of equipping researchers and professionals with the foundational knowledge to drive further innovation in this exciting field. The detailed protocols and comparative data herein serve as a practical resource for the safe and effective handling and synthesis of these versatile molecules.

References

- 1. Peroxide process - Wikipedia [en.wikipedia.org]

- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Hydrazine Nitrate | High-Purity Reagent [benchchem.com]

- 5. Olin Raschig process - Wikipedia [en.wikipedia.org]

- 6. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. Production of Hydrazine - Chempedia - LookChem [lookchem.com]

- 12. US3745210A - Process for preparing this compound diperchlorate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Preliminary Investigations into Hydrazinium Salt Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of hydrazinium salts. This compound salts, which feature the this compound cation ([N₂H₅]⁺) or the dication ([N₂H₆]²⁺), are versatile reagents and intermediates in a multitude of chemical transformations.[1][2] Their significance spans from fundamental organic synthesis to the development of novel pharmaceuticals and energetic materials.[3][4][5] This document details common synthetic methodologies, explores key reaction mechanisms, and presents their application in specialized fields, with a focus on providing actionable data and experimental insights for laboratory professionals.

I. Synthesis of this compound Salts

The preparation of this compound salts can be accomplished through several reliable methods, ranging from classical acid-base chemistry to modern N-N bond-forming reactions. The choice of method often depends on the desired salt, the available starting materials, and the required scale.

Common Synthetic Pathways:

-

Acid-Base Neutralization : The most straightforward method involves the neutralization of hydrazine (B178648) or hydrazine hydrate (B1144303) with a corresponding mineral or organic acid.[4][6] The general reaction is N₂H₄ + HX → [N₂H₅]⁺X⁻.

-

Reaction with Ammonium (B1175870) Salts : A simple and safe method involves reacting hydrazine hydrate with ammonium salts. In this process, the ammonium salt dissolves with the evolution of ammonia (B1221849), and the corresponding this compound salt crystallizes from the solution, often quantitatively.[6][7]

-

Amination of Tertiary Amines : Quaternary this compound salts can be synthesized by the amination of tertiary amines. This N-N bond formation is achieved using electrophilic amination reagents like chloramine (B81541) or O-(mesitylsulfonyl)hydroxylamine (MSH), which offer good solubility in organic solvents and react under smooth conditions.[1]

-

Electrophilic Nitrogen Transfer : Modern approaches enable the synthesis of this compound salts from tertiary amines under mild conditions using an electrophilic nitrogen source. For example, an iodonitrene intermediate, generated in situ from ammonium carbamate (B1207046) and an oxidant like iodosylbenzene, can efficiently and chemoselectively transfer a nitrogen atom to a tertiary amine.[3]

Figure 1. Key synthetic routes to this compound salts.

Experimental Protocol: Synthesis of this compound Salts from Ammonium Salts